molecular formula C15H17F2NO4 B1529072 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate CAS No. 1356338-60-7

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Cat. No. B1529072
M. Wt: 313.3 g/mol
InChI Key: QQPDYUGXFQEOSS-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is a chemical compound with the CAS Number: 1356338-60-7 . It has a molecular weight of 313.3 and its IUPAC name is 1-benzyl 3-methyl 5,5-difluoro-1,3-piperidinedicarboxylate . It is shipped at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is 1S/C15H17F2NO4/c1-21-13(19)12-7-15(16,17)10-18(8-12)14(20)22-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is a liquid at room temperature . It has a molecular weight of 313.3 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Benzylation of Alcohols : A study by Poon and Dudley (2006) describes a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming, showcasing methods that could potentially be applicable to or influenced by compounds like 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (Poon & Dudley, 2006).

  • Functionalized Difluoropiperidines : Moens et al. (2012) developed a strategy toward the synthesis of functionalized 5,5-difluoropiperidines, which are considered valuable building blocks in medicinal chemistry. This research might indicate the utility of difluorinated piperidines, including derivatives like the one , in synthesizing biologically active compounds (Moens et al., 2012).

  • Electrocatalytic Carboxylation : A study by Niu et al. (2009) on the electrocarboxylation of benzyl chloride in an ionic liquid suggests potential methodologies for functional group transformations that might be applicable to or influenced by the structural features of 1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (Niu et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

1-O-benzyl 3-O-methyl 5,5-difluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO4/c1-21-13(19)12-7-15(16,17)10-18(8-12)14(20)22-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPDYUGXFQEOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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